molecular formula C10H14ClNSi B3183260 N-(Trimethylsilyl)-4-chlorobenzaldimine CAS No. 85654-07-5

N-(Trimethylsilyl)-4-chlorobenzaldimine

Cat. No.: B3183260
CAS No.: 85654-07-5
M. Wt: 211.76 g/mol
InChI Key: XLCRIROPKDZGLD-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .


Synthesis Analysis

Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .


Molecular Structure Analysis

A trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical and Chemical Properties Analysis

Trimethylsilyl groups are characterized by chemical inertness and a large molecular volume . They have a tendency to make compounds more volatile .

Scientific Research Applications

Synthesis of Ceramic Materials

  • The use of trimethylsilyl-substituted compounds for synthesizing ceramic materials has been explored. A study described the synthesis of a novel precursor, trimethylsilyl-substituted poly(titaniumcarbodiimide), for titanium carbonitride-based ceramic materials. This precursor, after undergoing processes like cross-linking and pyrolysis, results in nanocrystalline TiCN and amorphous SiCN as constitutive phases (Hering et al., 2001).

Chemical Synthesis and Reactions

  • Trimethylsilyl derivatives have been utilized in various chemical synthesis and reaction studies. For instance, research on the phosphine-mediated dehalogenation reactions of trichloro(N-silyl)phosphoranimines provided insights into their reaction mechanisms, leading to the formation of specific phosphoranimines (Huynh et al., 2006).
  • Another study explored the reaction of trimethylsilyl cyanide with carbodiimides, leading to the formation of specific adducts, showcasing the reactivity of these compounds (Ojima et al., 1975).

Synthesis of Polymers and Organic Compounds

  • The formation of hexacoordinate dihalosilicon complexes and subsequent ionization to pentacoordinate siliconium halide salts using N-isopropylidene hydrazides, including trimethylsilyl derivatives, has been documented. These compounds serve as novel chelating agents (Kalikhman et al., 2002).
  • A study demonstrated the use of trimethylsilyl-transient protection for preparing benzimidazole amidines from nitriles. This approach was found to be superior to traditional methods in the benzimidazole-based drug industry (Abou-elkhair et al., 2016).

Other Applications

  • Trimethylsilylated compounds, including N-(Trimethylsilyl)-4-chlorobenzaldimine derivatives, have been used in the synthesis of retinals and labeled retinals. This showcases their application in the field of biochemistry and pharmaceuticals (Akita, 1983).
  • The silylation process, involving trimethylsilyl derivatives, has been systematically reviewed for its application in the synthesis of nucleosides, nucleotides, and their analogues. This highlights its importance in the field of nucleic acid chemistry (Lukevics et al., 1974).

Mechanism of Action

Trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis or some other chemical reactions . They can also make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Future Directions

The use of trimethylsilyl groups in organic synthesis and analysis continues to be an active area of research. They are particularly useful in derivatization of non-volatile compounds for analysis by gas chromatography or mass spectrometry .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-trimethylsilylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-8H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRIROPKDZGLD-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/N=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85654-07-5
Record name N-(Trimethylsilyl)-4-chlorobenzaldimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Trimethylsilyl)-4-chlorobenzaldimine
Reactant of Route 2
Reactant of Route 2
N-(Trimethylsilyl)-4-chlorobenzaldimine
Reactant of Route 3
Reactant of Route 3
N-(Trimethylsilyl)-4-chlorobenzaldimine
Reactant of Route 4
N-(Trimethylsilyl)-4-chlorobenzaldimine
Reactant of Route 5
Reactant of Route 5
N-(Trimethylsilyl)-4-chlorobenzaldimine
Reactant of Route 6
N-(Trimethylsilyl)-4-chlorobenzaldimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.